Benzyl 4-methylpiperazine-1-carboxylate
Description
Benzyl 4-methylpiperazine-1-carboxylate (CAS: 46821-51-6) is a piperazine derivative with a benzyl ester group at the 1-position and a methyl group at the 4-position of the piperazine ring. Its molecular formula is C13H18N2O2, with a molecular weight of 234.29 g/mol and a calculated LogP of 2.07, indicating moderate lipophilicity . The compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where the benzyl group acts as a protective moiety for amines .
Properties
CAS No. |
46821-51-6 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
LWZKZYOPPZAUQW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Benzyl 4-methylpiperazine-1-carboxylate with three analogous compounds:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | LogP | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 46821-51-6 | C13H18N2O2 | 234.29 | Methyl | 2.07 | Synthetic intermediate |
| Benzyl 4-phenylpiperazine-1-carboxylate | 104055-49-4 | C18H20N2O2 | 296.36 | Phenyl | 3.15 | Drug development |
| Benzyl 3-(fluoromethyl)-4-methylpiperazine-1-carboxylate | 1515867-10-3 | C14H19FN2O2 | 266.31 | Methyl, Fluoromethyl | N/A | Bioactive agent research |
Key Observations :
- Substituent Effects: The phenyl group in Benzyl 4-phenylpiperazine-1-carboxylate increases molecular weight and lipophilicity (LogP = 3.15) compared to the methyl-substituted parent compound (LogP = 2.07) .
- Stereochemical Considerations : Enantioselective synthesis methods (e.g., iridium-catalyzed amination) yield compounds like Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate with high enantiomeric excess (ee = 94%), demonstrating the role of substituents in stereochemical outcomes .
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